4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid
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Overview
Description
4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under mild conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions, potentially forming difluoromethylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions include difluoromethylated aromatic compounds, amino derivatives, and various substituted benzoic acids .
Scientific Research Applications
4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:
- 3-(Difluoromethyl)-4-methyl-5-nitrobenzoic acid
- 4-(Trifluoromethyl)-3-methyl-5-nitrobenzoic acid
- 4-(Difluoromethyl)-3-ethyl-5-nitrobenzoic acid
These compounds share similar structural features but differ in the nature and position of substituents on the aromatic ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4-2-5(9(13)14)3-6(12(15)16)7(4)8(10)11/h2-3,8H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKECPKRLOSBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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